Summary of the Application: Indole derivatives, which have a structure similar to the compound , have been found in many important synthetic drug molecules. They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
Methods of Application: The methods of application involve synthesizing a variety of indole derivatives and testing them for various biological activities .
Results or Outcomes: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Summary of the Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Methods of Application: The methods of application involve the synthesis of novel 2-(pyridin-2-yl) pyrimidine derivatives and their evaluation against HSC-T6 cells .
Results or Outcomes: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
Summary of the Application: 5-Fluoro-2-methoxy-4(1H)pyrimidinone may be employed as an acceptor during immobilized 2′-deoxyribosyltransferase mediated synthesis of non-natural nucleosides .
Methods of Application: The methods of application involve using 5-Fluoro-2-methoxy-4(1H)pyrimidinone as an acceptor during the synthesis of non-natural nucleosides .
Summary of the Application: A novel flexible achiral ligand, 3-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)benzoic acid (HL), has been used to synthesize four metal (ii)-complexes .
Methods of Application: The methods of application involve the hydrothermal synthesis of metal (ii)-complexes using the achiral ligand .
Summary of the Application: BLU-667, a compound with a structure similar to the one , has been found to selectively inhibit RET, a type of kinase .
Methods of Application: The methods of application involve testing BLU-667 against a library of 371 kinases .
Results or Outcomes: BLU-667 was found to be more selective for RET than 96% of the kinases in the library. It was also found to be more effective at inhibiting the proliferation of cells with RET mutations than other multi-kinase inhibitors .
5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound featuring a sulfonamide functional group. The molecular structure includes a fluorine atom and a methoxy group attached to a benzene ring, along with a piperidine moiety linked through a pyridine ring. This compound is part of a larger class of sulfonamides, which are known for their diverse biological activities and applications in medicinal chemistry.
5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide exhibits significant biological activity. It has been studied for its potential as an inhibitor of diacylglycerol O-acyltransferase, an enzyme involved in lipid metabolism. This inhibition may have therapeutic implications for conditions like obesity and fatty liver disease . Additionally, compounds with similar structures have shown antimicrobial and anticancer properties, suggesting that this compound may also possess such activities.
The synthesis of 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves several steps:
This compound has potential applications in:
Interaction studies involving 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide focus on its binding affinity to target proteins. Molecular docking studies indicate that this compound can effectively bind to active sites of enzymes involved in lipid metabolism, suggesting its potential as a therapeutic agent . Furthermore, studies on similar sulfonamide derivatives have shown varied interactions based on structural modifications, emphasizing the importance of specific functional groups in determining biological activity.
Several compounds share structural similarities with 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide. Here are some notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Amino-N-(pyridin-4-yl)benzenesulfonamide | Contains an amino group instead of methoxy | Antimicrobial properties |
5-Fluoro-N-(pyrimidin-2-yl)benzenesulfonamide | Pyrimidine instead of piperidine | Anticancer activity |
N-(4-Pyridyl)-benzenesulfonamide | Lacks fluorine and methoxy groups | Enzyme inhibition studies |
The uniqueness of 5-fluoro-2-methoxy-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, particularly the fluorine and methoxy substitutions along with the piperidine-pyridine linkage. This combination may enhance its binding affinity to specific targets compared to other sulfonamides, potentially leading to improved therapeutic efficacy.